![molecular formula C31H30N2 B12528862 4,4'-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline) CAS No. 693224-77-0](/img/structure/B12528862.png)
4,4'-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline) is a chemical compound that belongs to the class of anthracene derivatives. It is characterized by the presence of an anthracene moiety linked to two 2,6-dimethylaniline groups through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline) typically involves the reaction of anthracene-9-carbaldehyde with 2,6-dimethylaniline in the presence of a suitable catalyst. One common method involves heating a mixture of anthracene-9-carbaldehyde and 2,6-dimethylaniline in ethanol at elevated temperatures. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce various halogenated or nitrated anthracene compounds .
Scientific Research Applications
4,4’-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties
Mechanism of Action
The mechanism of action of 4,4’-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline) involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cellular components through its aromatic rings, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
4,4’-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline) is unique due to its specific structural configuration, which imparts distinct photophysical and chemical properties. Compared to similar compounds, it offers enhanced stability and specific reactivity patterns, making it suitable for specialized applications in materials science and electronics .
Properties
CAS No. |
693224-77-0 |
|---|---|
Molecular Formula |
C31H30N2 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
4-[(4-amino-3,5-dimethylphenyl)-anthracen-9-ylmethyl]-2,6-dimethylaniline |
InChI |
InChI=1S/C31H30N2/c1-18-13-24(14-19(2)30(18)32)28(25-15-20(3)31(33)21(4)16-25)29-26-11-7-5-9-22(26)17-23-10-6-8-12-27(23)29/h5-17,28H,32-33H2,1-4H3 |
InChI Key |
RHPVCPLJLVJUKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C(C2=CC(=C(C(=C2)C)N)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



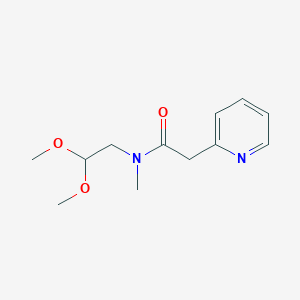
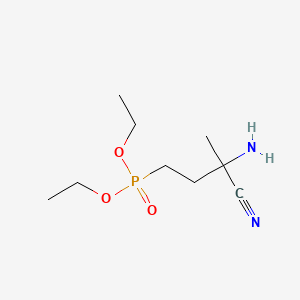
![Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)-](/img/structure/B12528803.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-5-oxo-L-proline](/img/structure/B12528806.png)
![N-Cyclohexyl-6-methyl-2-oxabicyclo[4.1.0]heptan-1-amine](/img/structure/B12528807.png)
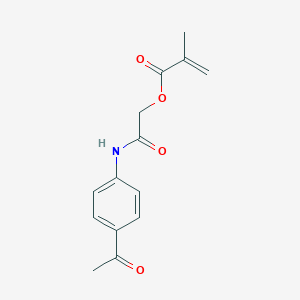
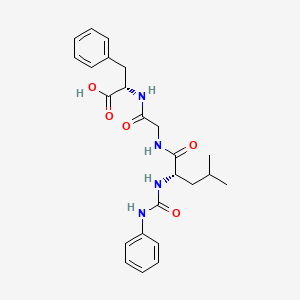
![1-Propanesulfonic acid, 3-[(2,3-dihydro-1H-inden-2-yl)amino]-](/img/structure/B12528815.png)
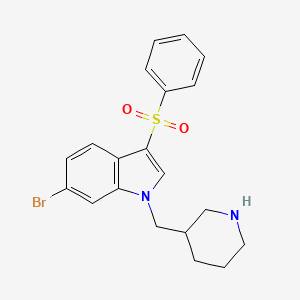
![(2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine](/img/structure/B12528821.png)
![9,9'-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene}](/img/structure/B12528843.png)

![Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate](/img/structure/B12528871.png)
